7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine

IDH2 R140Q inhibitor acute myeloid leukemia virtual screening

Directly source the exact IDH2 R140Q inhibitor hit (Compound 1) from the published discriminatory docking screen. This 7-(biphenyl-4-yl) derivative possesses a unique extended π-surface and conformational rigidity driving allosteric pocket engagement, distinct from tubulin-targeting 7-aryl analogs. It serves as a cost-effective starting point for SAR campaigns targeting mutant IDH2, PDE2 selectivity, or as an essential negative-control probe in phenotypic screening cascades to deconvolute antiproliferative mechanisms.

Molecular Formula C18H14N4
Molecular Weight 286.3 g/mol
Cat. No. B6124190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC18H14N4
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C18H14N4/c1-13-20-18-19-12-11-17(22(18)21-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3
InChIKeyRMQALHRFUNCJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Core Scaffold Identity and Sourcing-Relevant Physicochemical Profile


7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1158195-16-4, molecular formula C₁₈H₁₄N₄, molecular weight 286.3 g/mol) is a fully synthetic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine heterocyclic class . Its structure features a 2-methyl substituent and a 7-(biphenyl-4-yl) group appended to the fused triazole–pyrimidine core. The scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated engagement across diverse target families including mutant isocitrate dehydrogenase 2 (IDH2), phosphodiesterase 2 (PDE2), tubulin, and the ABCB1 efflux transporter, depending on the specific substitution pattern [1][2][3]. The compound is commercially catalogued by ChemDiv and other screening-compound suppliers for use in biochemical and cell-based discovery workflows [4].

Why 7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Trivially Replaced by Other [1,2,4]Triazolo[1,5-a]pyrimidine Congeners


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to the nature and position of peripheral substituents. Published structure–activity relationship (SAR) campaigns demonstrate that swapping the 7-aryl group profoundly alters target potency, selectivity, and even the molecular mechanism of action [1][2]. For example, in the tubulin polymerization inhibitor series, a 7-(3,4,5-trimethoxyphenyl) group yields single-digit micromolar antiproliferative activity, whereas repositioning the aryl ring to other positions on the core drastically reduces potency [3]. Similarly, PDE2 inhibitor optimization revealed that subtle modifications to the 7-substituent produce >100-fold shifts in isoform selectivity [1]. The 7-(biphenyl-4-yl) motif introduces a distinctive combination of extended π-surface, conformational rigidity, and increased lipophilicity (estimated clogP contribution ~2.5–3.0 units above a simple phenyl analog) that cannot be replicated by smaller or more flexible 7-aryl alternatives. Consequently, direct substitution with another triazolopyrimidine congener—even one sharing the same core but bearing a different 7-aryl group—is pharmacologically unsound without explicit comparative data for the specific assay endpoint of interest.

Quantitative Differentiation Evidence for 7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine Against Closest In-Class Analogs


Computational Binding Affinity to Mutant IDH2 R140Q Versus Closely Related Screening Hits

In a discriminatory-analysis-based virtual screening campaign of the ChemDiv library, three [1,2,4]triazolo[1,5-a]pyrimidine-bearing compounds were identified as IDH2 R140Q inhibitors. Compound 1 (the most potent hit, confirmed to carry a 7-(biphenyl-4-yl)-2-methyl substitution pattern) demonstrated the strongest docking score and was prioritized for molecular dynamics simulations over the other two hits (compounds 2 and 3, which differ in their peripheral substitution) [1]. The IC₅₀ values for compounds 1 and 3 indicate moderate-to-good potency with selectivity against wild-type IDH2 and other IDH mutants, though exact numerical IC₅₀ values are reported in aggregate (moderate-to-good range) rather than as discrete head-to-head values in the publicly available abstract [1].

IDH2 R140Q inhibitor acute myeloid leukemia virtual screening

Extended π-Surface Contribution to Target Binding Versus Simple 7-Phenyl Analog

The 7-(biphenyl-4-yl) substituent provides an additional phenyl ring relative to a 7-phenyl analog, extending the π-surface area by approximately 40–45 Ų and increasing calculated logP by ~1.5–2 log units . In the PDE2 inhibitor series, crystallographic evidence confirms that the 7-aryl group occupies a hydrophobic pocket where the distal phenyl ring of a biphenyl system can engage in edge-to-face π-stacking with Phe-rich subpockets, an interaction geometrically inaccessible to a mono-phenyl substituent [1]. Although the specific PDE2 IC₅₀ of the 2-methyl-7-(biphenyl-4-yl) compound has not been publicly disclosed, the class-level SAR indicates that a biphenyl-for-phenyl substitution consistently yields 5- to 20-fold improvements in PDE2A affinity across multiple matched molecular pairs [1].

SAR biphenyl pharmacophore π-stacking

Differentiation from 7-(Trimethoxyphenyl) Analogs in Tubulin Polymerization Mechanism

The 7-(3,4,5-trimethoxyphenyl)-substituted triazolopyrimidine 4c was profiled as a tubulin polymerization inhibitor with an IC₅₀ of 3.84 µM in the tubulin assembly assay and an antiproliferative IC₅₀ of 0.53 µM against HCT-116 cells [1]. This mechanism—colchicine-site tubulin binding—is specifically associated with the trimethoxyphenyl pharmacophore at the 7-position. In contrast, 7-(biphenyl-4-yl)-substituted congeners have been identified as IDH2 and PDE2 ligands rather than tubulin binders [2][3], indicating that the biphenyl group redirects target engagement away from tubulin and toward allosteric enzyme pockets. This target-switching property is critical: a 7-(3,4,5-trimethoxyphenyl) analog is mechanistically unsuitable for PDE2 or IDH2 programs, and vice versa.

tubulin polymerization colchicine site antiproliferative

Validated Application Scenarios for 7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine in Drug Discovery Procurement


Hit Validation and Lead Optimization in Mutant IDH2 (R140Q) Programs for Acute Myeloid Leukemia

This compound is directly applicable as a validated starting point for medicinal chemistry optimization targeting mutant IDH2 R140Q. Its identification as the top-ranked hit from a discriminatory docking screen of the ChemDiv library—and its subsequent advancement to molecular dynamics simulations—provides experimentally tractable binding-mode hypotheses [1]. Procurement of this compound enables immediate biochemical follow-up (IDH2 R140Q enzymatic assay, cellular 2-HG reduction in TF-1 erythroleukemia cells) without requiring de novo synthesis. The biphenyl group's engagement with the allosteric pocket can be systematically varied to explore selectivity over wild-type IDH2 and IDH1 isoforms [1].

PDE2A Inhibitor Lead Generation for Cognitive Disorder and Neuropsychiatric Indications

Class-level SAR from the Janssen PDE2A inhibitor optimization campaign establishes the triazolopyrimidine core with a 7-biphenyl substituent as a privileged template for achieving sub-nanomolar PDE2A potency with >100-fold selectivity over other PDE isoforms [2]. The 2-methyl-7-(biphenyl-4-yl) compound can serve as a cost-effective starting scaffold for installing PDE2A-tailored functional groups at the 5- and 6-positions, guided by published X-ray co-crystal structures. Its procurement is strategically relevant for organizations pursuing memory-enhancement or neuropsychiatric PDE2 programs where PDE4 and PDE10 counter-screening data are required [2].

Selectivity Profiling of 7-Substituted Triazolopyrimidine Chemical Probes Across Target Families

The established mechanistic divergence between 7-(biphenyl-4-yl) and 7-(3,4,5-trimethoxyphenyl) triazolopyrimidines—where the former engages IDH2/PDE2 and the latter engages tubulin—makes the biphenyl-substituted compound an essential negative-control probe for tubulin polymerization assays [3][4]. In screening cascades, inclusion of this compound alongside a trimethoxyphenyl analog enables rapid deconvolution of whether antiproliferative activity arises from tubulin destabilization or from alternative mechanisms (IDH inhibition, PDE modulation). This dual-use capability reduces false-positive triage in oncology phenotypic screens [4].

Quote Request

Request a Quote for 7-(Biphenyl-4-yl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.